molecular formula C18H12Cl3NO2S B11463346 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide

2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide

Cat. No.: B11463346
M. Wt: 412.7 g/mol
InChI Key: ZRYSNSNXXVOISA-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, multiple chlorine atoms, and a thioxanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of Chlorine Atoms: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Thioxanthene Moiety: This step involves the coupling of the cyclopropane derivative with a thioxanthene derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Amide Bond: The final step is the formation of the amide bond, which can be accomplished using standard peptide coupling conditions, such as the use of carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its structural features suggest it could interact with biological macromolecules in unique ways.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its multiple functional groups provide opportunities for modification to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of multiple chlorine atoms and the thioxanthene moiety suggests it could form strong interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide
  • 2,2-dichloro-N-(7-chloro-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide

Uniqueness

Compared to similar compounds, 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide is unique due to the specific positioning of the chlorine atoms and the presence of the oxo group on the thioxanthene moiety. These structural differences can significantly influence its reactivity and biological activity, making it a compound of particular interest for further study.

Properties

Molecular Formula

C18H12Cl3NO2S

Molecular Weight

412.7 g/mol

IUPAC Name

2,2-dichloro-N-(7-chloro-9-oxothioxanthen-2-yl)-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H12Cl3NO2S/c1-17(8-18(17,20)21)16(24)22-10-3-5-14-12(7-10)15(23)11-6-9(19)2-4-13(11)25-14/h2-7H,8H2,1H3,(H,22,24)

InChI Key

ZRYSNSNXXVOISA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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